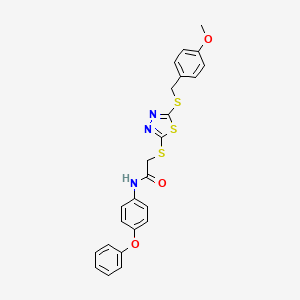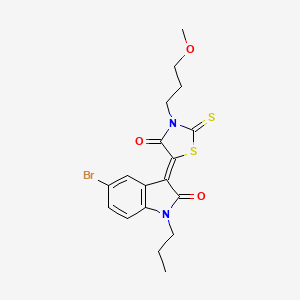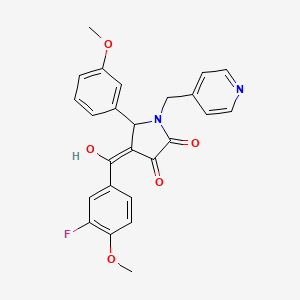
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, benzylthio group, and dichlorophenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Benzylthio Group: The benzylthio group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the reaction of the benzylthio-thiadiazole intermediate with 3,4-dichloroacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and benzylthio group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Agrochemicals: It may be used as a pesticide or herbicide, given its potential biological activity.
Materials Science: The compound can be explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide lies in its benzylthio group, which can impart different biological activities and properties compared to its methylthio or ethylthio analogs. This structural variation can lead to differences in potency, selectivity, and overall efficacy in various applications.
Propiedades
Número CAS |
618432-05-6 |
|---|---|
Fórmula molecular |
C17H13Cl2N3OS3 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3OS3/c18-13-7-6-12(8-14(13)19)20-15(23)10-25-17-22-21-16(26-17)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,23) |
Clave InChI |
JVIMYEZENJKGFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12029622.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide](/img/structure/B12029625.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029639.png)

![2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12029649.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12029659.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029665.png)


